(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
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Overview
Description
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a phenoxyphenyl group, a brominated cyclopropane ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Phenoxyphenyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate phenol derivatives react with the brominated cyclopropane intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The brominated cyclopropane ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxyphenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is unique due to its combination of a brominated cyclopropane ring and phenoxyphenyl and ethoxyphenyl groups. This structure imparts specific chemical reactivity and biological activity that may not be present in similar compounds.
Properties
CAS No. |
106687-20-1 |
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Molecular Formula |
C25H23BrO4 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23BrO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1 |
InChI Key |
UNBOZNBUQUYPIZ-ZCYQVOJMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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